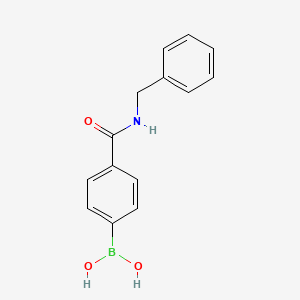

4-(N-Benzylaminocarbonyl)phenylboronic acid

Vue d'ensemble

Description

4-(N-Benzylaminocarbonyl)phenylboronic acid, also known as N-Benzyl 4-boronobenzamide, is a boronic acid derivative with the molecular formula C14H14BNO3 and a molecular weight of 255.08 g/mol . This compound is primarily used in proteomics research and has significant applications in various scientific fields.

Méthodes De Préparation

The synthesis of 4-(N-Benzylaminocarbonyl)phenylboronic acid typically involves the reaction of phenylboronic acid with benzylamine under specific conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene, and requires heating to reflux . The product is then purified through standard techniques such as recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

4-(N-Benzylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

Common reagents and conditions for these reactions include palladium catalysts for cross-coupling, and the major products formed depend on the specific reactants and conditions used.

Applications De Recherche Scientifique

Applications in Organic Synthesis

2.1. Suzuki Coupling Reactions

4-(N-Benzylaminocarbonyl)phenylboronic acid is primarily utilized in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides in the presence of a palladium catalyst and a base. The compound serves as an effective reagent due to its ability to form stable complexes with palladium, enhancing reaction efficiency and selectivity .

2.2. Ligand Development

The compound acts as a ligand in various catalytic processes, facilitating the development of novel catalysts for organic transformations. Its boronic acid functionality allows for coordination with metals, making it suitable for catalyzing diverse reactions such as cross-coupling and polymerization .

Applications in Materials Science

3.1. Organic Light Emitting Diodes (OLEDs)

Research indicates that this compound can be incorporated into materials used for OLEDs. Its properties enable the formation of blue light-emitting materials that are essential for efficient OLED devices . The compound's ability to act as a hole-transporting material enhances device performance and stability.

3.2. Photovoltaic Cells

The compound has been investigated for its role as a sensitizer in dye-sensitized solar cells (DSSCs). Its incorporation into the photoanode can improve light absorption and charge transfer processes, leading to enhanced photovoltaic efficiency . Studies have shown that compounds with similar structures exhibit promising results in solar energy conversion applications.

Biomedical Applications

4.1. Bacterial Detection

Recent studies have explored the use of phenylboronic acid derivatives for bacterial detection. A modified dendrimer system incorporating phenylboronic acid was developed to selectively bind to bacterial glycolipids, allowing for rapid detection of bacterial infections . This method offers a sensitive approach to diagnosing infections, highlighting the potential of boronic acids in medical diagnostics.

4.2. Drug Delivery Systems

The ability of phenylboronic acids to interact with biological molecules has led to their investigation in drug delivery systems. By modifying drug carriers with boronic acid groups, researchers aim to enhance targeting capabilities and improve therapeutic efficacy through selective binding mechanisms .

Case Studies

Mécanisme D'action

The mechanism of action of 4-(N-Benzylaminocarbonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biochemical assays and reactions. The compound targets specific molecular pathways, depending on its application, such as enzyme inhibition in biological systems .

Comparaison Avec Des Composés Similaires

Similar compounds to 4-(N-Benzylaminocarbonyl)phenylboronic acid include:

4-(N-Boc-amino)phenylboronic acid: Used in similar cross-coupling reactions but with different protecting groups.

4-Aminophenylboronic acid pinacol ester: Another boronic acid derivative used in organic synthesis.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to other boronic acids.

Activité Biologique

4-(N-Benzylaminocarbonyl)phenylboronic acid is a phenylboronic acid derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and bioconjugation. This compound's unique properties allow it to interact with various biological molecules, making it a valuable candidate for drug development and therapeutic applications.

- Molecular Formula : C₁₄H₁₄BNO₃

- Molecular Weight : 255.08 g/mol

- CAS Number : 252663-47-1

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Recent studies have shown that phenylboronic acid derivatives can inhibit the activity of serine β-lactamases (SBLs), which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound has demonstrated synergistic effects when combined with β-lactams, restoring their efficacy against resistant strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

-

Anticancer Potential :

- This compound has been evaluated for its antiproliferative effects in various cancer cell lines. The compound exhibits low micromolar activity against several types of cancer cells, including ovarian, breast, and lung cancers. Mechanistic studies indicate that it induces cell cycle arrest and apoptosis, primarily through the activation of caspase-3 .

- Bioconjugation Applications :

Antimicrobial Efficacy

A study investigating the inhibitory effects of phenylboronic acid derivatives against class A carbapenemases (KPC-2 and GES-5) revealed that this compound significantly protects β-lactam antibiotics from hydrolysis. The fractional inhibitory concentration index (FICI) tests indicated strong synergistic activity with meropenem against clinical strains .

| Compound | FICI with Meropenem | Target Enzyme |

|---|---|---|

| This compound | <0.5 | KPC-2 |

| Other derivatives | Varies | GES-5, AmpC |

Anticancer Activity

In vitro studies demonstrated that the compound effectively inhibits cell proliferation across multiple cancer cell lines. The mechanism involves disruption of the cell cycle at the G2/M phase, leading to increased apoptosis rates.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian) | 12.5 | G2/M phase arrest |

| MCF7 (Breast) | 25 | Apoptosis induction |

| A549 (Lung) | 30 | Caspase-3 activation |

Propriétés

IUPAC Name |

[4-(benzylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BNO3/c17-14(16-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(18)19/h1-9,18-19H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUCAVUVHBOOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378302 | |

| Record name | 4-(N-Benzylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252663-47-1 | |

| Record name | 4-(N-Benzylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Benzylcarbamoyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.